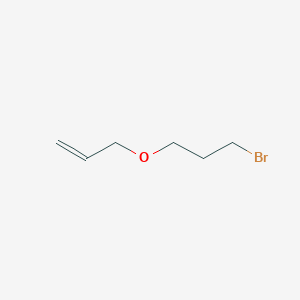

3-(3-Bromopropoxy)prop-1-ene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-prop-2-enoxypropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO/c1-2-5-8-6-3-4-7/h2H,1,3-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AICDXNNCCSZNJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOCCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15424-07-4 | |

| Record name | 3-(3-bromopropoxy)prop-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Pathways for the Synthesis of 3-(3-Bromopropoxy)prop-1-ene

The synthesis of this compound is most commonly achieved through the formation of an ether bond, typically involving an alcohol and a haloalkane.

Alkylation Strategies for Ether Linkage Formation

The formation of the ether linkage in this compound is a classic example of Williamson ether synthesis. This method involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

In a common approach, allyl alcohol is treated with a base, such as sodium hydride (NaH), to generate the corresponding sodium allyloxide. This alkoxide is then reacted with an excess of a dihaloalkane, such as 1,3-dibromopropane (B121459), to yield the desired product. The use of an excess of the dihaloalkane is crucial to minimize the formation of the symmetrical diether byproduct.

Table 1: Key Reagents in Alkylation Strategies

| Reagent | Role |

|---|---|

| Allyl alcohol | Source of the prop-1-ene (B156429) moiety and the oxygen atom |

| 1,3-Dibromopropane | Source of the 3-bromopropyl group |

| Sodium hydride (NaH) | Base for deprotonating the alcohol |

| Potassium carbonate (K2CO3) | Alternative base for deprotonation mdpi.comresearchgate.net |

Utilization of Halogenated Alkanes and Alkenes as Precursors

The synthesis of this compound fundamentally relies on the use of halogenated precursors. Specifically, a dihalogenated alkane and a halogenated alkene serve as the key building blocks.

The most direct route involves the reaction of allyl alcohol with 1,3-dibromopropane in the presence of a base. mdpi.comresearchgate.net In this reaction, one of the bromine atoms of 1,3-dibromopropane is displaced by the allyloxide ion. The other bromine atom remains intact, providing the bromo functionality in the final product.

Alternatively, one could envision a pathway starting from 3-bromopropan-1-ol and allyl bromide. The alcohol would be deprotonated to form the alkoxide, which would then displace the bromide from allyl bromide. While mechanistically feasible, the former route using 1,3-dibromopropane is more commonly cited.

Table 2: Common Halogenated Precursors

| Precursor | Formula | Role in Synthesis |

|---|---|---|

| 1,3-Dibromopropane | Br(CH2)3Br | Provides the 3-bromopropyl portion of the molecule. mdpi.comresearchgate.netimp.kiev.ua |

| Allyl bromide | CH2=CHCH2Br | Can act as the electrophile when reacted with 3-bromopropan-1-ol. sigmaaldrich.com |

Mechanistic Considerations in Direct Synthesis Routes

The direct synthesis of this compound via the reaction of allyl alcohol and 1,3-dibromopropane proceeds through a classic SN2 (bimolecular nucleophilic substitution) mechanism.

The reaction is initiated by the deprotonation of allyl alcohol by a strong base, typically sodium hydride, to form the highly nucleophilic allyloxide anion. This anion then attacks one of the electrophilic carbon atoms of 1,3-dibromopropane. The carbon-bromine bond is polarized, with the carbon atom bearing a partial positive charge, making it susceptible to nucleophilic attack.

The allyloxide attacks the carbon, and simultaneously, the bromide ion departs as a leaving group. This concerted process results in the formation of the ether linkage. The reaction is typically carried out in a polar aprotic solvent, such as DMF or THF, which can solvate the cation (e.g., Na+) but does not solvate the nucleophile as strongly, thus enhancing its reactivity.

Chemical Reactivity and Derivative Formation

The chemical reactivity of this compound is dictated by its two primary functional groups: the bromoalkane and the alkene. This allows for a range of transformations, including nucleophilic substitutions and electrophilic additions.

Nucleophilic Attack and Substitution Reactions

The bromine atom in this compound is a good leaving group, making the terminal carbon of the propyl chain susceptible to nucleophilic attack. This allows for the introduction of a wide variety of functional groups through SN2 reactions.

Common nucleophiles that can displace the bromide include:

Amines: To form secondary or tertiary amines.

Thiols: To form thioethers.

Alkoxides: To form different ethers.

Azides: The resulting azide (B81097) can be further transformed, for example, through click chemistry or reduction to an amine. mdpi.com

Cyanide: To introduce a nitrile group, which can be hydrolyzed to a carboxylic acid or reduced to an amine.

These reactions are fundamental in using this compound as a linker to connect different molecular fragments. For instance, it can be used to attach the allyl-ether moiety to a variety of substrates, including phenols, imidazoles, and other heterocycles. imp.kiev.uanih.gov

Electrophilic Additions to the Alkene Moiety

The carbon-carbon double bond in the allyl group is electron-rich and readily undergoes electrophilic addition reactions. youtube.com This provides a pathway to functionalize the other end of the molecule.

Key electrophilic addition reactions include:

Halogenation: The addition of bromine (Br2) or chlorine (Cl2) across the double bond results in the formation of a dihalo-derivative.

Hydrohalogenation: The addition of hydrogen halides (HBr, HCl) follows Markovnikov's rule, where the hydrogen atom adds to the carbon with the most hydrogen atoms, and the halide adds to the more substituted carbon. chemguide.co.uk

Hydration: Acid-catalyzed addition of water leads to the formation of an alcohol.

Epoxidation: Reaction with a peroxy acid, such as m-CPBA, forms an epoxide.

These reactions allow for the transformation of the allyl group into a variety of other functional groups, further expanding the synthetic utility of this compound.

Cross-Coupling and Other Metal-Catalyzed Transformations

The dual functionality of this compound, featuring both a reactive alkyl bromide and a terminal alkene, makes it a versatile substrate for a variety of metal-catalyzed transformations. The C(sp³)-Br bond is particularly amenable to cross-coupling reactions, which are powerful methods for carbon-carbon and carbon-heteroatom bond formation. While the terminal alkene can also participate in metal-catalyzed processes, much of the documented reactivity for similar structures focuses on the activation of the alkyl halide moiety. acs.orgrsc.org

Transition-metal-catalyzed cross-coupling reactions of alkyl halides typically proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. acs.orgdtu.dk For alkyl bromides like this compound, nickel and cobalt catalysts have proven particularly effective, often overcoming challenges such as slow oxidative addition and competing β-hydride elimination that can be problematic with palladium catalysts. core.ac.uk

A significant advancement in the field is the development of dual catalytic systems. For instance, a system employing both a nickel and a cobalt catalyst can effectively couple a range of alkyl and aryl halides. nih.gov This approach has been successful in coupling N-(3-bromopropyl)phthalimide, a structurally analogous primary alkyl bromide, with vinyl electrophiles. nih.gov This suggests that this compound could be a viable substrate for similar transformations, enabling the formation of new C(sp³)-C(sp²) or C(sp³)-C(sp³) bonds.

Cobalt-catalyzed borylation represents another key transformation applicable to unactivated alkyl bromides. sci-hub.se This reaction allows for the direct conversion of the C-Br bond to a C-B bond, furnishing valuable alkylboronic esters. These products are crucial intermediates in organic synthesis, particularly as partners in subsequent Suzuki-Miyaura cross-coupling reactions. sci-hub.se The reaction conditions are generally mild and show good tolerance for various functional groups, including ethers, making it highly suitable for a substrate like this compound. sci-hub.se Mechanistic studies suggest that these cobalt-mediated reactions may proceed through an alkyl radical intermediate. sci-hub.se

Below is a table summarizing potential metal-catalyzed cross-coupling reactions for this compound based on findings with analogous substrates.

| Reaction Type | Catalyst System (Example) | Coupling Partner (Example) | Product Type | Ref |

| Cross-Electrophile Coupling | (dtbbpy)NiBr₂ / Co(Pc) | Aryl Halide (e.g., 2-Iodo-1,3-dimethylbenzene) | Alkylated Arene | nih.gov |

| Borylation | Co(PPh₃)₃Cl / ICy | Bis(pinacolato)diboron (B₂pin₂) | Alkylboronic Ester | sci-hub.se |

| Negishi Coupling | Ni(cod)₂ / s-Bu-Pybox | Organozinc Reagent (e.g., Alkylzinc halide) | C(sp³)-C(sp³) Coupled Product | core.ac.uk |

Radical Reactions Involving the Bromine or Alkene Functionality

The chemical structure of this compound is well-suited for radical-mediated transformations. The presence of the bromine atom allows for the generation of a primary alkyl radical via atom abstraction, while the terminal alkene serves as a radical acceptor for intramolecular cyclization. chemrxiv.orgbbhegdecollege.com

Reductive radical cyclizations of organohalides onto olefins are a highly effective method for constructing cyclic frameworks. chemrxiv.org Typically, these reactions are initiated by generating a radical at the carbon bearing the halogen. In the case of this compound, abstraction of the bromine atom would generate the 3-(prop-2-en-1-yloxy)propyl radical. This radical can then undergo an intramolecular addition reaction across the double bond.

According to Baldwin's rules for radical cyclizations, two pathways are possible:

5-exo-trig cyclization : The radical attacks the terminal carbon of the alkene, leading to the formation of a five-membered ring, specifically a substituted tetrahydrofuran. This pathway is generally kinetically favored.

6-endo-trig cyclization : The radical attacks the internal carbon of the alkene, resulting in a six-membered tetrahydropyran (B127337) ring. This pathway is typically disfavored compared to the 5-exo-trig closure.

Modern methods have moved away from toxic reagents like organostannanes, employing catalytic systems instead. chemrxiv.org For example, 1,3,2-diazaphospholenes (DAPs) can catalyze the reductive radical cyclization of organohalides under mild conditions, often accelerated by visible light. chemrxiv.org The proposed mechanism involves the DAP radical initiating a chain process by abstracting the bromine atom. The resulting alkyl radical undergoes a 5-exo-trig cyclization, and the catalytic cycle is regenerated. chemrxiv.org

The table below outlines the expected outcome of the radical cyclization of this compound.

| Reaction Type | Initiator/Catalyst (Example) | Intermediate Radical | Cyclization Pathway | Product | Ref |

| Reductive Radical Cyclization | Bu₃SnH, AIBN | 3-(prop-2-en-1-yloxy)propyl radical | 5-exo-trig | 2-methyltetrahydrofuran | bbhegdecollege.com |

| DAP-Catalyzed Reductive Cyclization | 1,3,2-diazaphospholene (DAP-H), HBpin, DBU, light | 3-(prop-2-en-1-yloxy)propyl radical | 5-exo-trig | 2-methyltetrahydrofuran | chemrxiv.org |

These radical reactions highlight the utility of this compound in synthetic strategies aimed at constructing heterocyclic systems, which are common motifs in natural products and pharmaceuticals. ucl.ac.uk

Applications As a Versatile Synthetic Building Block

In the Construction of Complex Organic Molecules

The strategic incorporation of 3-(3-bromopropoxy)prop-1-ene allows for the synthesis of diverse and complex organic structures. Its ability to introduce a three-carbon chain with a terminal double bond via ether linkage is a key feature in the elaboration of molecular complexity.

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. imp.kiev.ua this compound has been utilized in the synthesis of various heterocyclic systems. For instance, it can be used to alkylate nitrogen-containing heterocycles, such as imidazoles. imp.kiev.uaacs.org The bromo-end of the molecule reacts with a nucleophilic nitrogen atom of the imidazole (B134444) ring, while the prop-1-ene (B156429) group remains available for further functionalization. This approach has been used to prepare precursors for imidazolium (B1220033) salts and other substituted imidazole derivatives. imp.kiev.ua

For example, the reaction of 1H-imidazole with 1,3-dibromopropane (B121459) can yield 1-(3-bromopropyl)-1H-imidazole. imp.kiev.ua While this specific example uses a related dibromoalkane, the principle of alkylating a heterocycle with a brominated propane (B168953) derivative is directly applicable. The resulting structure, containing both the heterocyclic core and a reactive terminal group, is a valuable intermediate for further synthetic transformations, including the formation of more complex heterocyclic systems or for attachment to other molecules.

The synthesis of thiocrown ethers, a class of sulfur-containing macrocycles, has also been accomplished using derivatives of this compound. acs.org In these syntheses, a binaphthyl diol is first alkylated with a protected 3-chloropropanol, which is then converted to the corresponding 2,2'-bis(3-bromopropoxy)-1,1'-binaphthyl. acs.org This intermediate, which contains two 3-bromopropoxy units, is then reacted with various dithiols to form the final thiocrown ether macrocycles. acs.org This demonstrates the utility of the 3-bromopropoxy group as a flexible linker for constructing macrocyclic structures.

The modification of natural products and the creation of biomimetic structures are important areas of chemical research. This compound and similar reagents can be used to introduce new functional groups onto these complex scaffolds, thereby altering their biological activity or physical properties.

While direct examples of using this compound for the functionalization of natural products are not prevalent in the provided search results, the principles of its reactivity are applicable. The bromo group allows for nucleophilic substitution reactions with hydroxyl or amino groups commonly found in natural products. The terminal alkene can then be used for a variety of transformations, such as olefin metathesis, hydroboration-oxidation, or polymerization, to attach other molecules or to build larger structures.

The synthesis of nucleobase-containing polymers provides a relevant parallel. researchgate.net In this field, monomers containing nucleobases are polymerized to create synthetic analogues of DNA and RNA. researchgate.net The synthesis of these monomers often involves the attachment of the nucleobase to a polymerizable moiety, a role that the prop-1-ene group of this compound could fulfill after the bromopropyl end has been used to link to a suitable scaffold.

The bifunctional nature of this compound makes it an ideal candidate for the creation of functional linkers and scaffolds. These are molecules that can connect two or more different chemical entities or provide a core structure upon which a more complex molecule can be built.

Research has shown the use of related brominated compounds, such as 1-(3-bromopropoxy)-4-tert-butylbenzene, in the synthesis of dual-target ligands. mdpi.com In these studies, the bromopropoxy group acts as a linker to connect a 4-tert-butylphenoxy scaffold to various piperidine (B6355638) derivatives. mdpi.com This highlights the role of the bromopropoxy moiety in constructing molecular bridges between different functional units.

Similarly, the synthesis of phosphonate-functionalized polycarbonates has been achieved using diethyl (3-bromopropyl)phosphonate. researchgate.net While not identical, this reagent shares the key 3-bromopropyl functional group, which is used to introduce the phosphonate (B1237965) group onto a polymer backbone. This demonstrates the utility of the 3-bromopropyl group as a handle for attaching functional moieties to larger molecules.

| Starting Material | Reagent | Product | Application | Reference |

| 1H-Imidazole | 1,3-Dibromopropane | 1-(3-Bromopropyl)-1H-imidazole | Precursor for heterocyclic compounds | imp.kiev.ua |

| 2,2'-Dihydroxy-1,1'-binaphthyl | Protected 3-chloropropanol, then bromination | 2,2'-Bis(3-bromopropoxy)-1,1'-binaphthyl | Intermediate for thiocrown ethers | acs.org |

| 4-tert-Butylphenol | 1,3-Dibromopropane | 1-(3-Bromopropoxy)-4-tert-butylbenzene | Linker for dual-target ligands | mdpi.com |

In Macromolecular and Polymer Chemistry

This compound is also a valuable monomer and functionalizing agent in the field of polymer chemistry. Its ability to participate in various polymerization reactions and to introduce functionality into polymer chains is of significant interest for the development of advanced materials.

The terminal alkene of this compound allows it to act as a monomer in addition polymerization reactions. The resulting polymer will have a pendant bromopropoxy group at each repeating unit, which can then be used for post-polymerization modification. This approach allows for the synthesis of a wide variety of functionalized polymers from a single parent polymer.

For example, polymers with pendant bromopropyl groups can be synthesized and subsequently reacted with various nucleophiles to introduce a wide range of functional groups. This is a common strategy for creating libraries of functional polymers for screening in various applications. While a direct example of the polymerization of this compound is not provided, the principles are well-established in polymer chemistry.

The synthesis of well-defined primary amino end-functionalized polymers has been investigated using 2,2,5,5-tetramethyl-1-(3-bromopropyl)-1-aza-2,5-disilacyclopentane as a terminating reagent for living anionic polymerization. unl.edu This reagent contains a protected amine and a bromopropyl group. The bromo group reacts with the living polymer chain end, introducing the protected amine functionality. This demonstrates the use of the bromopropyl group to introduce specific end-groups onto polymer chains.

The ability to introduce both a polymerizable group and a reactive functional group makes this compound a useful component in the design of advanced material architectures. This can include the formation of block copolymers, graft copolymers, and cross-linked networks.

For instance, a polymer synthesized from this compound could be used as a macroinitiator for a second polymerization. The pendant bromo groups could initiate a controlled radical polymerization, such as atom transfer radical polymerization (ATRP), to grow a second type of polymer chain from the first, resulting in a graft copolymer.

Furthermore, the bromo groups on the polymer backbone could be used to cross-link the polymer chains, forming a network structure. This is a common method for producing thermosetting materials and hydrogels. The properties of the resulting material would be dependent on the cross-linking density, which can be controlled by the amount of this compound incorporated into the initial polymer.

| Polymerization/Functionalization Method | Role of this compound or related compound | Resulting Polymer Architecture | Potential Application | Reference |

| Living Anionic Polymerization | Terminating agent (as 2,2,5,5-tetramethyl-1-(3-bromopropyl)-1-aza-2,5-disilacyclopentane) | Primary amine end-functionalized polymers | Linking agents for complex architectures, functional surfaces | unl.edu |

| Post-polymerization Modification | Monomer with pendant bromo group | Functionalized homopolymer | Diverse materials with tailored properties | General Knowledge |

| Graft Copolymerization | Macroinitiator with pendant bromo groups | Graft copolymer | Compatibilizers, thermoplastic elastomers | General Knowledge |

| Cross-linking | Cross-linking agent | Cross-linked network | Thermosets, hydrogels | General Knowledge |

In Supramolecular Chemistry and Ligand Design

The structure of this compound is well-suited for creating larger molecules used in supramolecular chemistry and for designing ligands capable of coordinating to metal ions. The bromopropyl group acts as a flexible linker, while the allyl group can be reserved for subsequent functionalization or can play a role in the final structure's properties.

Thiocrown ethers are a class of macrocyclic compounds containing sulfur atoms in the ring, analogous to the oxygen-containing crown ethers. They are of significant interest for their ability to selectively bind with soft metal ions. The synthesis of these molecules often involves the reaction of a dithiol with an alkyl dihalide under high-dilution conditions.

While direct synthesis from this compound is not prominently documented, its structural motif is crucial in established synthetic routes. A key strategy involves using a related di-bromo precursor, 2,2'-bis(3-bromopropoxy)-1,1'-binaphthyl, to construct chiral thiocrown ethers. acs.org In this method, the binaphthyl scaffold provides chirality, and the two bromopropoxy arms react with various dithiols to form the macrocyclic ring. acs.org The reaction is typically carried out in the presence of a base like cesium carbonate in a solvent such as N,N-dimethylformamide (DMF), which facilitates the nucleophilic attack of the thiolate anions on the electrophilic carbon bearing the bromine atom. illinois.edu

The yields of these cyclization reactions vary depending on the specific dithiol used, ranging from 24% to 68%. acs.org This approach demonstrates the utility of the 3-bromopropoxy unit as an effective and flexible linker for bridging two sulfur atoms to create macrocycles of different sizes and conformations. acs.orgresearchgate.net

Table 1: Synthesis of Thiocrown Ethers Using a 2,2'-bis(3-bromopropoxy)-1,1'-binaphthyl Precursor

| Dithiol Reactant | Resulting Thiocrown Ether | Yield (%) |

|---|---|---|

| Propane-1,3-dithiol | Binaphthyl-propane dithiacrown ether | 24-68 |

| 1,5,9-Trithianonane | Binaphthyl-trithianonane dithiacrown ether | 24-68 |

| 2,2-Dimethylpropane-1,3-dithiol | Binaphthyl-dimethylpropane dithiacrown ether | 24-68 |

| 2-(Mercaptomethyl)-1-propene-3-thiol | Binaphthyl-mercaptopropene dithiacrown ether | 24-68 |

Data sourced from The Journal of Organic Chemistry. acs.org

Phosphoramidates are compounds containing a phosphorus-nitrogen (P-N) bond and are significant in medicinal chemistry and as synthetic intermediates. The synthesis of phosphoramidates can be achieved through various routes, including the reaction of organic halides with phosphorus reagents.

One established method involves a two-step process where an organic halide is first converted into an organic azide (B81097). nih.gov For instance, this compound can react with sodium azide to replace the bromine atom, yielding 3-(3-azidopropoxy)prop-1-ene. This azide intermediate can then react with a trialkyl phosphite, such as triethyl phosphite, in a Staudinger-type reaction to form a phosphazene, which subsequently rearranges to the stable phosphoramidate (B1195095). nih.govmdpi.com

Another route involves the direct reaction of organic halides with H-phosphonates. mdpi.com Research has shown that various organic halides, including functionalized propyl bromides, can be reacted with dialkyl H-phosphonates to form phosphonate esters, and subsequent amination can lead to phosphoramidates. mdpi.com The reactivity of the C-Br bond in this compound makes it a suitable substrate for these types of transformations, providing a pathway to introduce the allyl ether moiety into phosphoramidate structures. nih.govmdpi.com

Table 2: Synthetic Routes to Phosphoramidates from Organic Halides

| Method | Key Reagents | Intermediate | Product Type |

|---|---|---|---|

| Two-Step Azide Generation | 1. NaN₃2. (RO)₃P | Organic Azide | Phosphoramidate |

This table summarizes general methods applicable to organic halides like this compound. nih.govmdpi.com

Advanced Organic Transformations

The distinct functionalities of this compound allow it to participate in a range of advanced and powerful carbon-carbon bond-forming reactions that are central to modern organic synthesis.

Cross-electrophile coupling (XEC) is a modern synthetic method that forms a carbon-carbon bond by coupling two different electrophiles, typically under reductive conditions mediated by a transition metal catalyst, such as nickel. wisc.edu This approach avoids the need to pre-form sensitive organometallic nucleophiles. tcichemicals.com

In this context, this compound can serve as a C(sp³)-electrophile partner due to its alkyl bromide moiety. oaepublish.com It can be coupled with various C(sp²)-electrophiles, such as aryl or vinyl halides, in the presence of a nickel catalyst and a stoichiometric reductant (e.g., zinc or manganese metal). tcichemicals.comoaes.cc The catalytic cycle generally involves the sequential oxidative addition of the two electrophiles to a low-valent nickel center, followed by reductive elimination to form the new C-C bond and regenerate the active catalyst. oaepublish.com The presence of the ether and alkene functionalities in the molecule is generally well-tolerated in these reactions, making it possible to synthesize complex molecules containing the allyloxypropyl group attached to an aromatic or vinylic core.

The terminal alkene of the allyl group in this compound is a reactive site for pericyclic reactions, specifically ene reactions and cycloadditions.

The Alder-ene reaction is a pericyclic process involving an "ene" (an alkene with an allylic hydrogen, like the prop-1-ene unit here) and an "enophile" (a compound with a multiple bond). researchgate.net In a potential ene reaction, the allyl group of this compound could react with a suitable enophile (e.g., an aldehyde, ketone, or another alkene) to form a new carbon-carbon bond and transfer one of its allylic hydrogens, resulting in a rearranged, functionalized product.

Cycloaddition reactions , particularly [3+2] dipolar cycloadditions, are powerful methods for constructing five-membered heterocyclic rings. The alkene in this compound can act as the dipolarophile in these reactions. For example, if the bromo- group is converted to an azide to form 3-(3-azidopropoxy)prop-1-ene, an intramolecular [3+2] cycloaddition between the azide (a 1,3-dipole) and the alkene (a dipolarophile) could potentially be induced, leading to a bicyclic triazoline derivative. d-nb.info This strategy is a known pathway for creating complex nitrogen-containing heterocycles. Similarly, the alkene can react with externally generated 1,3-dipoles like nitrile oxides or nitrones to afford isoxazolines or isoxazolidines, respectively. These cycloaddition reactions highlight the versatility of the allyl group for constructing diverse molecular frameworks. nih.gov

Advanced Characterization Techniques for Reaction Products and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of 3-(3-Bromopropoxy)prop-1-ene. By analyzing the chemical shifts, splitting patterns, and integration of signals in both ¹H and ¹³C NMR spectra, the connectivity of all atoms in the molecule can be established.

The ¹H NMR spectrum provides a proton map of the molecule. For this compound, distinct signals are expected for the allyl and the 3-bromopropyl groups. The predicted chemical shifts (in ppm, relative to TMS in CDCl₃) are based on standard values for these fragments and data from analogous compounds like tert-butyl (3-bromopropyl)carbamate and 1-(3-Bromopropyl)pyrimidine-2,4(1H,3H)-dione. rsc.orgrsc.org

The protons of the allyl group are anticipated to appear as follows:

A multiplet around 5.9 ppm corresponding to the methine proton (-CH=CH₂).

A multiplet around 5.2 ppm for the two terminal vinylic protons (=CH₂).

A doublet around 4.0 ppm for the two protons on the carbon adjacent to the ether oxygen (-O-CH₂-CH=).

The protons of the 3-bromopropyl group are expected at:

A triplet around 3.6 ppm for the two protons on the carbon adjacent to the ether oxygen (-O-CH₂-).

A triplet around 3.5 ppm for the two protons on the carbon bearing the bromine atom (-CH₂-Br). rsc.org

A multiplet (quintet) around 2.1 ppm for the central methylene (B1212753) protons (-CH₂-CH₂-CH₂-). rsc.orgrsc.org

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Splitting Pattern |

|---|---|---|

| -CH=CH₂ | ~5.9 | m (multiplet) |

| -CH=CH₂ | ~5.2 | m (multiplet) |

| -O-CH₂-CH=CH₂ | ~4.0 | d (doublet) |

| -O-CH₂-CH₂-CH₂-Br | ~3.6 | t (triplet) |

| -O-CH₂-CH₂-CH₂-Br | ~3.5 | t (triplet) |

| -O-CH₂-CH₂-CH₂-Br | ~2.1 | m (quintet) |

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, six distinct signals are predicted. The chemical shifts are estimated from standard values and data from related structures containing bromopropyl chains. rsc.orgrsc.org

The carbons of the allyl group are expected at:

~134 ppm for the internal alkene carbon (-CH=).

~117 ppm for the terminal alkene carbon (=CH₂).

~72 ppm for the allylic ether carbon (-O-CH₂-).

The carbons of the 3-bromopropyl group are predicted to appear at:

~68 ppm for the ether-linked carbon (-O-CH₂-).

~32 ppm for the central carbon (-CH₂-). rsc.org

~30 ppm for the carbon bonded to bromine (-CH₂-Br). rsc.org

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH=CH₂ | ~134 |

| -CH=CH₂ | ~117 |

| -O-CH₂-CH=CH₂ | ~72 |

| -O-CH₂-CH₂-CH₂-Br | ~68 |

| -O-CH₂-CH₂-CH₂-Br | ~32 |

| -O-CH₂-CH₂-CH₂-Br | ~30 |

Two-dimensional NMR techniques are essential for unambiguous signal assignment.

Heteronuclear Single Quantum Coherence (HSQC) would show correlations between each proton signal and the carbon signal to which it is directly attached, confirming the assignments made in the ¹H and ¹³C spectra.

Distortionless Enhancement by Polarization Transfer (DEPT-135) would differentiate the carbon signals based on the number of attached protons. The spectrum would show positive signals for CH and CH₃ (none in this molecule) carbons and negative signals for CH₂ carbons. This would confirm the presence of five CH₂ groups and one CH group.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of newly synthesized compounds.

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule with high precision, typically to within a few parts per million (ppm). This accuracy allows for the determination of the elemental formula of a compound, confirming that a reaction has produced the intended product. For derivatives of this compound, HRMS is used to verify the incorporation of the bromopropoxyallyl moiety and any subsequent modifications.

The technique is particularly crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. In the characterization of complex molecules synthesized using brominated building blocks, HRMS offers definitive confirmation of their identity. acs.orgmdpi.com For instance, in the synthesis of quinoline (B57606) derivatives, HRMS was used to confirm the mass of products like ethyl 4-(3-bromopropyl)-6-methoxyquinoline-2-carboxylate. acs.org Similarly, the successful synthesis of a betulinic acid derivative was validated by confirming the exact mass of the final product via HRMS. mdpi.comresearchgate.net

The table below presents HRMS data for several compounds containing a brominated alkyl chain, illustrating the high accuracy of this technique.

| Compound Name | Molecular Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ | Source |

| Ethyl 4-(3-bromopropyl)-6-methoxyquinoline-2-carboxylate | C₁₆H₁₈BrNO₃ | - | - | acs.org |

| 5-(hept-6-en-1-ylsulfonyl)-1-phenyl-1H-tetrazole | C₁₆H₁₇N₄O₂S | 329.1067 | 329.1067 | rsc.org |

| Ethyl 4-mesityl-6-methoxyquinoline-2-carboxylate | C₂₂H₂₄NO₃ | 350.1751 | 350.1756 | acs.org |

| N-tert-butoxycarbonyl-3-(3,5-dimethoxyphenoxy)propylamine | C₁₈H₂₇NO₅ | 336.1811 | 336.1819 | semanticscholar.org |

Note: Specific calculated and found mass data for the protonated molecule of Ethyl 4-(3-bromopropyl)-6-methoxyquinoline-2-carboxylate was not detailed in the source material.

X-ray Crystallography

For derivatives of this compound that can be crystallized, single-crystal X-ray diffraction offers an unparalleled level of structural detail. This analysis is crucial for unambiguously determining the connectivity of atoms and the stereochemistry of the molecule.

A study on (E)-1-[4-(3-Bromopropoxy)phenyl]-2-p-tolyldiazene, a derivative containing the 3-bromopropoxy group, successfully elucidated its molecular structure using this method. researchgate.net The crystallographic data confirmed the atomic arrangement and provided precise measurements of the unit cell dimensions. This type of analysis is also essential in confirming the structure of complex macrocycles, such as calixarenes, that have been functionalized using bromopropyl linkers. nih.gov

The table below summarizes the crystallographic data obtained for (E)-1-[4-(3-Bromopropoxy)phenyl]-2-p-tolyldiazene. researchgate.net

| Parameter | Value | Source |

| Chemical Formula | C₁₆H₁₇BrN₂O | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

| a (Å) | 26.530 (15) | researchgate.net |

| b (Å) | 5.864 (3) | researchgate.net |

| c (Å) | 10.155 (6) | researchgate.net |

| β (°) | 102.85 (2) | researchgate.net |

| Volume (ų) | 1538.2 (15) | researchgate.net |

| Z | 4 | researchgate.net |

Beyond simple structural determination, X-ray crystallography provides critical insights into the conformational preferences of molecules in the solid state. This includes the torsion angles of flexible chains, the orientation of planar groups, and intramolecular interactions.

In the structure of (E)-1-[4-(3-Bromopropoxy)phenyl]-2-p-tolyldiazene, the two benzene (B151609) rings, connected by the diazene (B1210634) bridge, were found to be nearly coplanar, with a dihedral angle of 6.3 (2)°. researchgate.net The analysis also revealed relatively short bromine-bromine contact distances of 3.6989 (14) Å, indicating specific intermolecular packing interactions in the crystal lattice. researchgate.net For larger, more flexible molecules like calixarene (B151959) derivatives, X-ray analysis has been used to confirm that the macrocycle adopts a specific 'cone' conformation after functionalization with groups derived from N-(3-bromopropyl)phthalimide. nih.gov This information is vital for understanding structure-function relationships, particularly in fields like supramolecular chemistry and drug design. nih.gov

Computational and Theoretical Investigations

Molecular Modeling and Dynamics Simulations

This area of study would use classical mechanics to simulate the molecule's physical movements and interactions over time.

Quantum Chemical Calculations

These calculations use quantum mechanics to provide deep insight into the electronic properties of the molecule.

In Silico Approaches for Structure-Activity Relationship (SAR) Studies

This computational approach is used to understand how the structure of a molecule relates to its biological activity. If a set of molecules similar to 3-(3-Bromopropoxy)prop-1-ene with known activities existed, a Quantitative Structure-Activity Relationship (QSAR) model could be built. This model would correlate specific molecular features (descriptors) with activity, allowing for the prediction of the activity of new, unsynthesized compounds.

Without published, peer-reviewed data specific to this compound, any attempt to populate the requested article sections would be speculative and would not meet the required standards of scientific accuracy.

Predictive Models for Chemical Behavior and Interactions

Computational and theoretical chemistry provide powerful tools for predicting the chemical behavior and interaction profiles of this compound. These in silico methods allow for the elucidation of molecular properties, reaction pathways, and non-covalent interactions, offering insights that complement and guide experimental studies. Techniques such as Density Functional Theory (DFT), molecular docking, and quantitative structure-activity relationship (QSAR) models are instrumental in building a comprehensive understanding of the molecule's potential behavior.

Detailed research findings from computational studies on analogous structures help to construct a predictive framework for this compound. Theoretical investigations into related bromo-alkene compounds, for instance, have been used to probe potential energy surfaces for reactions with radicals like hydroxyl (OH). mdpi.com Such studies calculate reaction enthalpies and energy barriers to determine the most feasible reaction pathways, finding that reactions involving the carbon-carbon double bond are often the most favorable. mdpi.com For radical ring expansions in molecules containing a 1-(3-bromopropyl) group, theoretical calculations have been employed to study the evolution of primary radicals, successfully predicting product formation by assessing the Gibbs energy barriers for different attack modes and subsequent ring openings. acs.org

Molecular modeling is also used to foresee the interactions between molecules and specific targets, such as biological macromolecules or material surfaces. mdpi.comimist.ma For example, computational studies on derivatives have been conducted to predict interactions with enzymes like phosphodiesterase 9 (PDE9). mdpi.comresearchgate.net These models help identify key binding modes and affinities. Furthermore, preliminary calculations of physicochemical descriptors are often performed to evaluate properties relevant to a molecule's behavior in various chemical environments. mdpi.com

The following interactive tables summarize predictive data derived from computational models for compounds containing the bromopropyl structural motif.

Table 1: Predicted Physicochemical Properties for a Related Benzotriazole Derivative. mdpi.com This table presents data calculated using the SwissADME model for a complex molecule synthesized from a 1-(3-bromopropoxy) intermediate. These parameters are used to predict the compound's general behavior and characteristics. mdpi.com

| Property | Predicted Value |

| Molecular Weight ( g/mol ) | 631.89 |

| Octanol-Water Partition Coefficient (logP) | 5.83 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 6 |

| Intermolecular Contact Type | Contribution (%) |

| H···H | 51.0 |

| C···H/H···C | 21.3 |

| Br···H/H···Br | 12.8 |

| O···H/H···O | 12.4 |

Future Research Directions and Sustainable Practices

Exploration of Novel Catalytic Systems

The synthesis of ethers, such as 3-(3-Bromopropoxy)prop-1-ene, has traditionally been dominated by the Williamson ether synthesis. wikipedia.org This method, while effective, often requires harsh conditions and stoichiometric base, leading to significant salt waste. tandfonline.com Future research will undoubtedly focus on catalytic approaches to improve efficiency, selectivity, and sustainability.

Development of More Efficient and Selective Catalysts

Modern synthetic chemistry is moving away from stoichiometric reagents towards more efficient catalytic processes. For the synthesis of this compound, which would typically involve the reaction of an allyl alkoxide with 1,3-dibromopropane (B121459) or 3-bromopropanol with an allyl halide, several advanced catalytic systems are poised for exploration.

Phase-Transfer Catalysis (PTC): This technique is highly effective for reactions involving immiscible phases, such as an aqueous base and an organic substrate. numberanalytics.com By using a phase-transfer catalyst, such as a quaternary ammonium (B1175870) or phosphonium (B103445) salt, the alkoxide nucleophile can be efficiently transported into the organic phase to react with the alkyl halide. researchgate.net This enhances reaction rates, allows for milder conditions, and can improve yields and selectivity. numberanalytics.comcrdeepjournal.org Research into novel, highly efficient, and recyclable phase-transfer catalysts could make the synthesis of this compound significantly more viable for industrial applications.

Transition Metal and Homogeneous Catalysis: The use of transition metal catalysts, such as those based on copper(I) or palladium(0), has been shown to improve the efficiency of some etherification reactions, often under milder conditions than traditional methods. numberanalytics.com A particularly innovative approach is the Catalytic Williamson Ether Synthesis (CWES), which can utilize weak alkylating agents like alcohols at high temperatures (e.g., >300 °C) with only a catalytic amount of base. acs.orgresearchgate.net This process generates water as the primary byproduct instead of salt, dramatically improving the environmental profile of the synthesis. researchgate.net Adapting such systems for the specific synthesis of this compound could represent a significant leap forward.

| Catalytic Approach | Principle | Potential Advantages for this compound Synthesis | Key Research Focus |

|---|---|---|---|

| Traditional Williamson | Stoichiometric strong base (e.g., NaH, NaOH) in an organic solvent. masterorganicchemistry.com | Well-established and understood. | N/A (Baseline) |

| Phase-Transfer Catalysis (PTC) | A catalyst (e.g., Quaternary Ammonium Salt) transfers the alkoxide from an aqueous/solid phase to the organic phase. researchgate.netcrdeepjournal.org | Higher reaction rates, milder conditions, reduced solvent use, easier workup. numberanalytics.com | Development of more active, selective, and recyclable catalysts. |

| Catalytic Williamson Ether Synthesis (CWES) | High-temperature reaction using weak alkylating agents (e.g., alcohols) with a catalytic amount of base. acs.orgresearchgate.net | Excellent atom economy, water as the main byproduct, avoids strong bases and salt waste. researchgate.net | Adapting the high-temperature process for aliphatic, functionalized substrates. |

| Transition Metal Catalysis | Use of catalysts like Cu(I) or Pd(0) to facilitate C-O bond formation. numberanalytics.com | Potentially milder conditions and higher selectivity. | Discovery of robust catalysts that tolerate both allyl and bromo- functionalities. |

Asymmetric Synthesis Applications

The structure of this compound is achiral. However, its functional groups provide a platform for subsequent reactions that could introduce chirality. Future research could focus on developing asymmetric catalytic reactions that utilize this compound as a substrate. For instance, an asymmetric epoxidation of the allyl group, followed by a ring-opening reaction, could lead to chiral, functionalized diols. While direct asymmetric synthesis of this specific ether is not established, the development of chiral phase-transfer catalysts for Williamson-type reactions is an active area of research. crdeepjournal.org A future goal could be the design of a catalytic system that performs a desymmetrization of a prochiral precursor, leading directly to an enantiomerically enriched ether, though this remains a significant synthetic challenge.

Advancements in Green Chemistry Methodologies

Green chemistry principles aim to reduce the environmental impact of chemical processes. For a molecule like this compound, this involves innovating the synthesis to minimize waste, eliminate hazardous solvents, and improve energy efficiency. researchgate.net

Solvent-Free Reactions and Alternative Media

Volatile organic solvents (VOCs) are a major source of environmental pollution in the chemical industry. Future syntheses of this compound will likely pivot towards greener alternatives.

Solvent-Free Synthesis: Research has shown that the Williamson ether synthesis can be performed efficiently under solvent-free conditions, for example, by mixing the reactants with a solid base like potassium carbonate at a moderate temperature (e.g., 60°C). tandfonline.comtandfonline.comresearchgate.net This approach simplifies purification, reduces waste, and lowers energy consumption associated with solvent heating and removal.

Alternative Media:

Ionic Liquids (ILs): These are salts with low melting points that can act as both solvent and promoter for the Williamson synthesis. tandfonline.com They are non-volatile, thermally stable, and can often be recycled and reused multiple times, offering a significant environmental advantage over traditional solvents. researchgate.netblackphdnetwork.com

Deep Eutectic Solvents (DESs): Similar to ILs, DESs are mixtures of compounds that form a eutectic with a melting point much lower than the individual components. chemistryforsustainability.org They are often biodegradable, inexpensive, and can be derived from renewable resources. Zinc-based DESs have been shown to be effective, recyclable catalysts for the synthesis of unsymmetrical ethers. chemistryforsustainability.org

Micellar Catalysis: Performing the reaction in water, the greenest solvent, is a highly attractive goal. Using surfactants to form micelles can create a hydrophobic microenvironment where organic reactants can congregate and react, even though they are insoluble in the bulk aqueous phase. scispace.comrsc.org This method has been successfully applied to Williamson-type reactions, offering a simple, economical, and environmentally friendly route. researchgate.netresearchgate.net

| Reaction Medium | Description | Key Green Advantage(s) | Applicability to this compound Synthesis |

|---|---|---|---|

| Traditional Organic Solvents (e.g., THF, DMF) | Volatile organic compounds used to dissolve reactants. | N/A (Baseline) | Standard, but environmentally unfavorable. |

| Solvent-Free | Reactants are mixed directly with a solid base. tandfonline.comresearchgate.net | Eliminates solvent waste, simplifies workup, reduces energy use. | Highly promising for a cleaner, more efficient process. |

| Ionic Liquids (ILs) | Non-volatile salts that are liquid at or near room temperature. tandfonline.comresearchgate.net | Recyclable, non-flammable, can enhance reaction rates. blackphdnetwork.com | Proven effective for ether synthesis; catalyst and solvent in one. |

| Deep Eutectic Solvents (DESs) | Mixtures of hydrogen bond donors and acceptors (e.g., choline (B1196258) chloride/urea). chemistryforsustainability.org | Often biodegradable, low cost, recyclable, derived from renewable sources. | Emerging technology with high potential for green etherification. |

| Aqueous Micellar Media | Using surfactants in water to create reaction "nanoreactors". scispace.comrsc.org | Uses water as the bulk solvent, reduces organic solvent use, can be highly efficient. | Excellent green alternative, especially with recyclable surfactants. |

Atom Economy and Waste Reduction Strategies

Atom economy is a core principle of green chemistry that measures how many atoms from the reactants are incorporated into the final desired product. scranton.edu The traditional Williamson synthesis has a poor atom economy because it generates at least one mole of salt byproduct for every mole of ether produced. tandfonline.com

For the synthesis of this compound from allyl alcohol and 1,3-dibromopropane, the reaction would be: C₃H₅OH + Br(CH₂)₃Br + NaOH → C₃H₅O(CH₂)₃Br + NaBr + H₂O

The sodium bromide (NaBr) is a waste product. Future research will focus on catalytic routes that maximize atom economy. The aforementioned CWES process, which could theoretically combine allyl alcohol and 3-bromopropanol to produce the target ether and water, would have a near-perfect atom economy. acs.orgresearchgate.net Furthermore, methodologies that allow for the efficient recycling of catalysts and reaction media, such as PTC and the use of ILs/DESs, are crucial for comprehensive waste reduction strategies. tandfonline.comchemistryforsustainability.org

Integration into Advanced Functional Materials and Nanotechnology

The true future potential of this compound lies in its bifunctionality, which makes it an ideal linker molecule for creating complex macromolecular architectures and functionalized nanomaterials. mdpi.comresearchgate.net

The allyl group is a versatile handle for polymerization and modification. It can undergo radical polymerization to form a polyether backbone, although it can also act as a chain transfer agent. researchgate.netdergipark.org.tr More controllably, it is an excellent substrate for thiol-ene "click" reactions, allowing for the efficient and specific attachment of thiol-containing molecules to the polymer backbone under mild conditions. nih.gov

The bromoalkyl group serves as a potent electrophilic site. It is an excellent initiator for certain types of controlled radical polymerization, such as Atom Transfer Radical Polymerization (ATRP), allowing for the "grafting-from" a surface. It is also a classic anchor for covalently attaching molecules to surfaces rich in nucleophiles (e.g., hydroxyl or amine groups) or for further synthetic transformations via nucleophilic substitution. rsc.orgmdpi.com

This dual functionality enables several advanced applications:

Functional Polymer Synthesis: The compound can be used as a monomer to create polymers with pendant bromopropyl groups. These bromine sites can then be used for post-polymerization modification, attaching other functional molecules to create complex, tailored polymer architectures. nih.govcambridge.org

Surface Modification of Nanoparticles: The bromo- end of the molecule can be used to covalently attach it to the surface of materials like silica (B1680970) or metal oxide nanoparticles. nih.govatlantis-press.comacs.org This process functionalizes the nanoparticle surface with a layer of reactive allyl groups. These allyl groups can then be used for subsequent reactions, such as grafting polymers onto the nanoparticle surface or cross-linking them into a composite material. ekb.eg

Development of Core-Shell Materials and Hydrogels: By first attaching the molecule to a nanoparticle core via the bromo- group, the exposed allyl groups can be polymerized to create a cross-linked polymer shell. This strategy is useful for creating stable core-shell nanoparticles or for forming advanced hydrogel networks with a nanoparticle core. nih.gov

| Functional Group | Key Chemical Reactivity | Potential Application in Materials Science |

|---|---|---|

| Allyl Group (prop-1-ene) | Radical Polymerization, Thiol-ene "Click" Chemistry, Epoxidation. researchgate.netnih.gov | Forms polymer backbones; allows for efficient post-polymerization modification; cross-linking point for hydrogels and composites. |

| Bromoalkyl Group (3-Bromopropoxy) | Nucleophilic Substitution (SN2), Initiator for Controlled Radical Polymerization (e.g., ATRP). rsc.orgmdpi.com | Covalent attachment to surfaces (nanoparticles, films); initiation site for "grafting-from" polymer brushes; anchor point for further functionalization. |

Interdisciplinary Research Frontiers (e.g., Bioorganic Chemistry, Materials Science)

The distinct functionalities of this compound position it as a powerful tool for interdisciplinary research, particularly at the nexus of bioorganic chemistry and materials science. The allyl group provides a site for polymerization or "click" chemistry reactions, while the bromo group serves as a classic electrophile for nucleophilic substitution, enabling the attachment of diverse molecular fragments.

In bioorganic chemistry , this compound and its structural analogs act as versatile linkers for creating novel bioactive molecules. The strategy involves using the bromopropoxy moiety to connect different pharmacophores or to modify natural products, thereby generating new chemical entities with potentially enhanced or novel therapeutic properties. For instance, research has shown the use of similar bromopropoxy linkers to synthesize complex derivatives of biologically active compounds. The ability to conjugate disparate molecular entities is a cornerstone of modern drug discovery, aiming to create hybrid molecules that can interact with multiple biological targets or possess improved pharmacokinetic profiles. google.comnih.gov A notable application involves the use of a noncanonical amino acid containing a bromopropoxy group, (2S)-2-amino-3-[4-(3-bromopropoxy)-3-ethynylphenyl]propanoic acid, which can be incorporated into proteins, highlighting the linker's utility in sophisticated chemical biology applications. acs.orgnih.gov

In the realm of materials science , this compound is a valuable monomer and surface modification agent. The allyl group can readily participate in various polymerization reactions, such as free-radical or ring-opening polymerization, to create polymers with tailored properties. nih.gov Furthermore, the pendant bromo groups on the resulting polymer can be subjected to post-polymerization modification, allowing for the introduction of a wide array of functional groups.

This is exemplified by the synthesis of functional polyisobutylene (B167198) macromers. In these studies, a related compound, (3-bromopropoxy)benzene, is used in cleavage/alkylation reactions on butyl rubber. The bromide moieties on the resulting polymer are then substituted to introduce functional groups like acrylates, creating photocrosslinkable materials. researchgate.net Similarly, the synthesis of fluorescent polythiophene and polyurethane soft nanoparticles for bioimaging applications has been achieved using monomers containing a bromopropoxy group, such as 3-Bromopropoxy-4-methylthiophene. iyte.edu.tr This demonstrates the creation of advanced materials where the bromopropoxy unit is integral to the monomer structure.

The true potential of this compound is realized in applications that merge these two fields. It enables the development of "smart" materials and systems, such as functionalized nanoparticles for drug delivery, biocompatible coatings for medical implants, and advanced biosensors. rsc.orgresearchgate.netidu.ac.id For example, a polymer synthesized from an allyl-functionalized monomer can be tethered to a biological molecule via its bromo-group, creating a bio-hybrid material. This approach is central to creating materials for bio-imaging and targeted therapeutics. The synthesis of polythiophene-polyurethane nanoparticles for bioimaging illustrates this synergy, where a functional monomer leads to a material designed for a specific biological application. iyte.edu.tr

The table below summarizes selected research demonstrating the interdisciplinary utility of bromopropoxy-containing building blocks.

| Research Area | Key Building Block | Role of Bromopropoxy Moiety | Resulting Application/Product | Source |

|---|---|---|---|---|

| Bioorganic Chemistry / Protein Engineering | (2S)-2-amino-3-[4-(3-bromopropoxy)-3-ethynylphenyl]propanoic acid | Part of a noncanonical amino acid for protein incorporation. | Site-specific modification of proteins. | acs.orgnih.gov |

| Materials Science / Polymer Chemistry | (3-bromopropoxy)benzene | Cleavage/alkylation agent to functionalize a pre-existing polymer. | Photocurable polyisobutylene (PIB) networks. | researchgate.net |

| Bio-Materials / Bioimaging | 3-Bromopropoxy-4-methylthiophene | Component of a monomer for synthesizing functional polymers. | Cationic polythiophenes for bioimaging applications. | iyte.edu.triyte.edu.tr |

| Materials Science / Polymer Synthesis | 1-(4-(3-Bromopropyl)phenyl)-1-phenylethylene | Functional agent to create star-branched polymers. | Well-defined star-branched polystyrenes. | researchgate.net |

Future research will likely focus on leveraging the dual reactivity of this compound to design more sophisticated, multi-functional materials. This includes the development of stimuli-responsive drug delivery systems that release their payload in response to specific biological cues, and the creation of highly selective biosensor surfaces by precisely controlling the immobilization of biomolecules. The continued exploration of this versatile compound will undoubtedly fuel innovation at the interface of chemistry, biology, and materials science.

Q & A

Q. What are the optimal synthetic conditions for preparing 3-(3-Bromopropoxy)prop-1-ene with high yield and purity?

Methodological Answer: The synthesis typically involves a Williamson ether reaction between allyl bromide and 3-bromo-1-propanol under basic conditions (e.g., K₂CO₃ or NaOH in anhydrous THF or DMF). Key steps include:

- Reagent Ratios: A 1:1 molar ratio of allyl bromide to 3-bromo-1-propanol ensures minimal side-product formation. Excess base (1.2–1.5 equivalents) drives the reaction to completion.

- Temperature Control: Refluxing at 60–80°C for 6–12 hours optimizes ether bond formation while avoiding decomposition.

- Purification: Post-reaction, the product is extracted with dichloromethane, washed with brine, and purified via column chromatography (silica gel, hexane/ethyl acetate 8:2). Yield ranges from 65–85% depending on reaction efficiency .

Q. How can researchers characterize this compound using spectroscopic techniques?

Methodological Answer:

- ¹H NMR: Peaks at δ 5.8–6.0 ppm (alkene protons, CH₂=CH–), δ 4.1–4.3 ppm (–O–CH₂–CH₂–Br), and δ 3.5–3.7 ppm (–CH₂–O–).

- ¹³C NMR: Signals at δ 120–125 ppm (alkene carbons), δ 70–75 ppm (ether-linked carbons), and δ 30–35 ppm (Br–CH₂–).

- IR Spectroscopy: Absorbance at ~1100 cm⁻¹ (C–O–C stretch) and ~600 cm⁻¹ (C–Br stretch).

- Mass Spectrometry (EI-MS): Molecular ion peak at m/z 196/198 (1:1 ratio due to bromine isotopes) confirms the molecular formula C₆H₉BrO .

Q. What purification strategies mitigate common byproducts in the synthesis of this compound?

Methodological Answer:

- Byproduct Identification: Unreacted allyl bromide or 3-bromo-1-propanol may persist. Use TLC (Rf ~0.5 in hexane/ethyl acetate) to monitor progress.

- Distillation: Fractional distillation under reduced pressure (boiling point ~120–130°C at 10 mmHg) separates the product from low-boiling impurities.

- Chromatographic Techniques: Flash chromatography with gradient elution (hexane to 20% ethyl acetate) resolves polar byproducts .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data when analyzing reaction intermediates or degradation products of this compound?

Methodological Answer:

- 2D NMR (COSY, HSQC): Resolves overlapping signals caused by complex mixtures. For example, HSQC can distinguish alkene protons from adjacent ether protons.

- GC-MS with Derivatization: Derivatize unstable intermediates (e.g., silylation of hydroxyl groups) to enhance volatility and detect low-abundance species.

- Computational Modeling: Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) to confirm structural assignments .

Q. What factors influence the regioselectivity of nucleophilic substitution reactions involving this compound?

Methodological Answer:

- Steric Effects: The bromine atom at the terminal position favors SN2 mechanisms due to better leaving-group geometry.

- Electronic Effects: Electron-withdrawing ether groups stabilize transition states in SN1 pathways, leading to competing mechanisms.

- Solvent Polarity: Polar aprotic solvents (e.g., DMSO) favor SN2, while polar protic solvents (e.g., ethanol) may shift selectivity toward SN1. Kinetic studies (e.g., Eyring plots) quantify these effects .

Q. How does this compound serve as a precursor in cross-coupling reactions for complex molecule synthesis?

Methodological Answer:

- Suzuki-Miyaura Coupling: The bromine atom reacts with aryl boronic acids in the presence of Pd(PPh₃)₄ to form biaryl ethers. Example:

- Conditions: 5 mol% Pd catalyst, K₂CO₃, DMF/H₂O (3:1), 80°C, 12 hours.

- Yield: 70–90% for aryl-substituted products.

- Heck Reaction: The alkene moiety participates in palladium-catalyzed coupling with aryl halides to form styrene derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.